molecular formula C8H10BNO2 B13462137 [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid

[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid

Cat. No.: B13462137
M. Wt: 162.98 g/mol
InChI Key: DLPRJDRJKWAJDE-SNAWJCMRSA-N
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Description

[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a methyl group at the 6-position and a vinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include alcohols, ketones, alkanes, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in its biological applications are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyridine-3-boronic acid
  • 4-Pyridinylboronic acid
  • 3-Pyridinylboronic acid

Uniqueness

[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its vinyl group allows for additional functionalization, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

[(E)-2-(6-methylpyridin-3-yl)ethenyl]boronic acid

InChI

InChI=1S/C8H10BNO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6,11-12H,1H3/b5-4+

InChI Key

DLPRJDRJKWAJDE-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C1=CN=C(C=C1)C)(O)O

Canonical SMILES

B(C=CC1=CN=C(C=C1)C)(O)O

Origin of Product

United States

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